N-Desmethyl-N-cyclopentyl Tadalafil is derived from Tadalafil, which is marketed under the brand name Cialis. The compound's systematic name reflects its chemical structure, specifically the absence of a methyl group and the presence of a cyclopentyl group. The molecular formula for N-Desmethyl-N-cyclopentyl Tadalafil is with a molecular weight of approximately 443.49 g/mol .
The synthesis of N-Desmethyl-N-cyclopentyl Tadalafil involves several key steps, typically starting from Tadalafil itself or related precursors.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic steps .
The molecular structure of N-Desmethyl-N-cyclopentyl Tadalafil features a complex arrangement characteristic of phosphodiesterase inhibitors.
The structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's conformation and functional groups .
N-Desmethyl-N-cyclopentyl Tadalafil can participate in various chemical reactions relevant to its function as a phosphodiesterase type 5 inhibitor:
The mechanism of action for N-Desmethyl-N-cyclopentyl Tadalafil involves selective inhibition of phosphodiesterase type 5:
Quantitative studies have shown that derivatives like N-Desmethyl-N-cyclopentyl Tadalafil exhibit varying degrees of potency compared to their parent compounds .
N-Desmethyl-N-cyclopentyl Tadalafil has several applications:
Phosphodiesterase type 5 (PDE5) inhibitors represent a cornerstone in treating erectile dysfunction and pulmonary arterial hypertension. Tadalafil, distinguished by its β-carboline-fused piperazinedione scaffold, offers prolonged duration and reduced side-effect profiles compared to early analogues like sildenafil. The structural evolution of PDE5 inhibitors has progressed through systematic modifications:
Table 1: Structural and Pharmacological Evolution of Key PDE5 Inhibitors
Compound | Core Structure | Key Modifications | PDE5 IC₅₀ | PDE6 Selectivity |
---|---|---|---|---|
Sildenafil | Pyrazolopyrimidinone | Piperazine sulfonamide | 6.8 nM | 10-fold |
Tadalafil | Hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole | 3,4-Methylenedioxyphenyl | 5 nM | 85-fold |
N-Desmethyl-N-cyclopentyl tadalafil | Tadalafil backbone | N-Cyclopentyl substitution | Not reported | Enhanced vs. PDE6 |
Tadalafil’s discovery emerged from rational modification of hydantoin-based lead 2a. Key innovations included:
These modifications yielded tadalafil’s signature pharmacological profile: >7-hour duration in hypertensive rat models (5 mg/kg dose) and minimized visual disturbances via reduced PDE6 inhibition [3].
N-Desmethyl-N-cyclopentyl tadalafil (IUPAC: (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione) is a strategically engineered tadalafil analogue characterized by:
Table 2: Key Identifiers of N-Desmethyl-N-cyclopentyl Tadalafil
Property | Value | Source |
---|---|---|
CAS Registry | 171596-32-0 | [5] [9] |
Molecular Formula | C₂₆H₂₅N₃O₄ | [1] [8] |
Molecular Weight | 443.49 g/mol | [5] |
Stereochemistry | (6R,12aR) absolute configuration | [8] |
UNII Identifier | J7G35Q0IAW | [8] |
This analogue holds dual significance:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0